Methyl 2-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
METHYL 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is a complex organic compound with a molecular formula of C24H30N2O7S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methylphenylmethanesulfonyl chloride with piperidine-4-carboxamide, followed by esterification with methyl benzoate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
METHYL 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE include:
- METHYL 4,5-DIMETHOXY-2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
- 1-METHYL-2-[(2-METHYLPHENYL)SULFONYL]BENZENE
Uniqueness
What sets METHYL 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H26N2O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[[1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H26N2O5S/c1-16-7-3-4-8-18(16)15-30(27,28)24-13-11-17(12-14-24)21(25)23-20-10-6-5-9-19(20)22(26)29-2/h3-10,17H,11-15H2,1-2H3,(H,23,25) |
InChI Key |
VBDWGSOXWASUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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